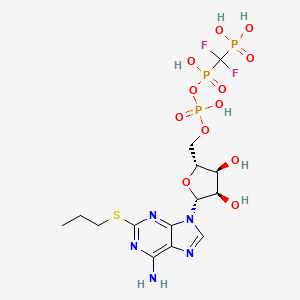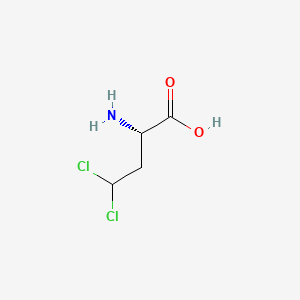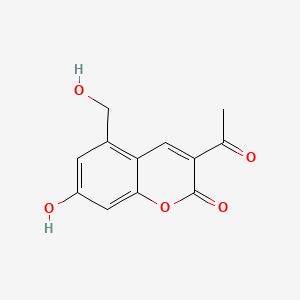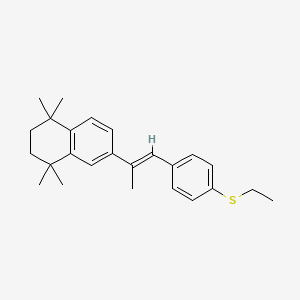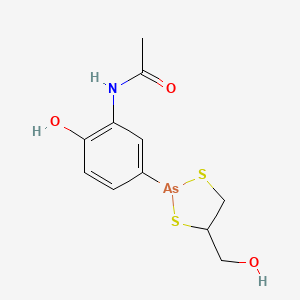
Atiprimod dimaleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Atiprimod dimaleate is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is being studied for its efficacy in treating various cancers, including multiple myeloma and other advanced cancers. This compound is known for its ability to inhibit tumor growth and angiogenesis, making it a promising candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of atiprimod dimaleate involves several steps. The process begins with the Johnson–Corey–Chaykovsky reaction on 4-heptanone, which produces 2,2-dipropyloxirane. This intermediate is then treated with boron trifluoride etherate to yield 2-propylpentanal. Subsequent acid treatment with methyl vinyl ketone leads to the formation of 4,4-dipropylcyclohex-2-enone. Catalytic hydrogenation of this compound results in 4,4-dipropylcyclohexanone. The Knoevenagel condensation with ethyl 2-cyanoacetate produces cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester. This compound undergoes conjugate addition of cyanide anion, followed by acid hydrolysis, saponification, and decarboxylation to yield 1-(carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid. Finally, treatment with acetic anhydride and condensation with 3-diethylaminopropylamine produces atiprimod .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis process described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification steps to ensure high yield and purity.
化学反応の分析
Types of Reactions
Atiprimod dimaleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its therapeutic properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include boron trifluoride etherate, methyl vinyl ketone, ethyl 2-cyanoacetate, and 3-diethylaminopropylamine. Reaction conditions typically involve controlled temperatures, specific catalysts, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions involving this compound include various intermediates and derivatives that can be further modified for specific applications. These products are typically characterized by their structural and functional properties, which are crucial for their biological activity.
科学的研究の応用
Atiprimod dimaleate has a wide range of scientific research applications, including:
Cancer Therapy: It is being studied for its potential to treat multiple myeloma and other advanced cancers by inhibiting tumor growth and angiogenesis.
Autoimmune Diseases: Research is ongoing to explore its efficacy in treating autoimmune diseases such as rheumatoid arthritis.
Anti-inflammatory: This compound has shown anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
Bone Resorption: It has been found to inhibit osteoclast-induced bone resorption, which is beneficial in conditions like osteoporosis.
作用機序
Atiprimod dimaleate exerts its effects through multiple mechanisms:
Inhibition of Angiogenesis: It inhibits the secretion of vascular endothelial growth factor, which is crucial for the formation of new blood vessels.
Induction of Apoptosis: Atiprimod induces programmed cell death in cancer cells by inhibiting key signaling pathways such as the signal transducer and activator of transcription 3 (STAT3) and Akt pathways.
Anti-inflammatory Effects: It reduces inflammation by inhibiting the secretion of interleukin-6 and other pro-inflammatory cytokines.
類似化合物との比較
Atiprimod dimaleate belongs to the class of azaspirodecane derivatives, which are known for their therapeutic potential. Similar compounds include:
Spirogermanium: An earlier compound with similar structural features but different therapeutic applications.
Pramiverine: Shares some synthetic routes with atiprimod but is used for different medical conditions.
RS 86: Another compound with related synthesis protocols but distinct biological activities.
This compound stands out due to its unique combination of anti-cancer, anti-inflammatory, and anti-angiogenic properties, making it a versatile compound for various therapeutic applications.
特性
CAS番号 |
183063-72-1 |
|---|---|
分子式 |
C30H52N2O8 |
分子量 |
568.7 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C22H44N2.2C4H4O4/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;2*5-3(6)1-2-4(7)8/h5-20H2,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChIキー |
WWCRKTZNNINNOT-SPIKMXEPSA-N |
SMILES |
CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
異性体SMILES |
CCCC1(CCC2(CN(CC2)CCCN(CC)CC)CC1)CCC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Atiprimod dimaleate; SK&F-106615; SK&F 106615; SK&F106615; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




